molecular formula C9H14N6O B1478160 1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol CAS No. 2098002-72-1

1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Cat. No. B1478160
CAS RN: 2098002-72-1
M. Wt: 222.25 g/mol
InChI Key: YQKDEEFYDMAYPU-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, often referred to as AzEPy, is an organic compound with a unique structure and a wide range of potential applications. AzEPy is a novel compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is related to various research areas in chemistry, particularly in the synthesis and structural analysis of pyrazole derivatives. For instance, studies have focused on synthesizing novel compounds for potential use in medicinal chemistry and materials science. One relevant study involved the synthesis and characterization of pyrazole derivatives, highlighting their structural properties and potential applications in the development of pharmaceuticals and organic materials (Wu et al., 2012).

Photophysical Properties and OLED Applications

Another significant application is in the field of organic light-emitting diodes (OLEDs). Research has been conducted on Pt(II) complexes with pyrazole chelates, demonstrating their photophysical properties and their potential as materials for OLEDs. These studies reveal how the structural features of pyrazole derivatives can influence the luminescent properties of Pt(II) complexes, leading to the development of efficient and mechanoluminescent OLEDs (Huang et al., 2013).

Biological Interactions and Applications

Furthermore, the interaction of similar pyrazole derivatives with biological molecules has been explored. For example, studies on the interaction of pyrazole-containing compounds with DNA provide insights into their potential therapeutic applications. These interactions are crucial for understanding the biological activity of such compounds, which could lead to the development of new drugs (Ramashetty et al., 2021).

Catalysis and Chemical Sensing

Pyrazole derivatives also find applications in catalysis and chemical sensing. The versatility of these compounds allows for their use in creating complex structures with potential catalytic activity or in the development of sensors for various applications. Research in this area contributes to the advancement of catalytic processes and the design of sensitive and selective sensors for detecting specific molecules (Halcrow, 2005).

properties

IUPAC Name

1-(2-azidoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c10-13-11-3-5-14-6-8(9(16)7-14)15-4-1-2-12-15/h1-2,4,8-9,16H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDEEFYDMAYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCN=[N+]=[N-])O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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